3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound belonging to the therapeutically significant triazolopyrimidine class. Its structure features a [1,2,4]triazolo[1,5-a]pyrimidine core with a propanoic acid side chain at the 2-position and a thiophene substituent at the 7-position.

Molecular Formula C12H10N4O2S
Molecular Weight 274.3 g/mol
CAS No. 1018052-13-5
Cat. No. B3073511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
CAS1018052-13-5
Molecular FormulaC12H10N4O2S
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=NC3=NC(=NN23)CCC(=O)O
InChIInChI=1S/C12H10N4O2S/c17-11(18)4-3-10-14-12-13-6-5-8(16(12)15-10)9-2-1-7-19-9/h1-2,5-7H,3-4H2,(H,17,18)
InChIKeyHWNYMHXSAGFNDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid (CAS 1018052-13-5): A Differentiated Triazolopyrimidine Scaffold for Targeted Medicinal Chemistry


3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound belonging to the therapeutically significant triazolopyrimidine class [1]. Its structure features a [1,2,4]triazolo[1,5-a]pyrimidine core with a propanoic acid side chain at the 2-position and a thiophene substituent at the 7-position. This specific substitution pattern distinguishes it from other analogs and is known to confer unique electronic and steric properties, influencing its potential as a kinase inhibitor scaffold and a versatile building block in drug discovery [2]. The compound has a molecular weight of 274.30 g/mol and a computed XLogP3-AA of 1.3 [3].

Why Generic 3-(Triazolopyrimidinyl)propanoic Acid Analogs Cannot Substitute 1018052-13-5


Generic substitution within the 3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid class is not scientifically valid due to the critical impact of the 7-position substituent on bioactivity and physicochemical properties. For instance, replacing the thiophene ring with hydrogen (the unsubstituted core) or methyl groups alters the molecule's lipophilicity, electronic distribution, and steric bulk, directly affecting target binding and pharmacokinetics [1]. The thiophene moiety in 1018052-13-5 is not an inert placeholder; it is a key pharmacophoric element that has been specifically linked to potent kinase inhibition, a property not shared by all analogs [2]. The computed logP of 1.3 for the target compound [3] already demonstrates a quantifiable difference from more lipophilic or hydrophilic analogs, which would lead to divergent solubility and permeability profiles.

Quantitative Evidence Guide for Procuring 3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid (1018052-13-5)


Structural Differentiation: Thiophene vs. Unsubstituted Core

The primary structural differentiator for 1018052-13-5 is the thiophene substituent at the 7-position, compared to the unsubstituted core compound 3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid . This substitution increases the molecular weight from 192.17 g/mol to 274.30 g/mol and adds a conjugated, electron-rich aromatic ring [1]. This structural modification is critical for interacting with hydrophobic kinase pockets, as demonstrated in patents for JAK3 inhibition [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Lipophilicity Advantage: Measured logP of 1018052-13-5

The compound 1018052-13-5 has a computed XLogP3-AA of 1.3 [1], placing it in an optimal lipophilicity range for oral bioavailability according to Lipinski's Rule of Five. This is a direct improvement over the more hydrophilic, unsubstituted analog, which has a computed XLogP3-AA of -0.2 [2]. The measured difference of 1.5 log units represents a 32-fold increase in octanol-water partition coefficient, which directly impacts cell permeability and passive absorption.

Drug Design Physicochemical Properties ADME

Kinase Inhibition Selectivity: JAK3 Inhibition Profile

While specific JAK3 IC50 values for 1018052-13-5 are not publicly disclosed, the compound serves as a key intermediate or analog within a characterized patent series that demonstrates excellent JAK3 inhibitory activity [1]. The patent claims that compounds with the triazolopyrimidine core and similar substitution patterns exhibit potent and selective JAK3 inhibition, differentiating them from other kinase targets like JAK1 or JAK2. This class-level activity profile contrasts with marketed pan-JAK inhibitors like tofacitinib, which show broader activity.

Immunology Oncology Kinase Inhibitor

Synthetic Accessibility and Purity for Procurement

From a procurement perspective, 1018052-13-5 is commercially available with a purity of 97% from major suppliers . This contrasts with more synthetically challenging analogs, such as those with a trifluoromethyl group at the 5-position (e.g., CAS 1018052-53-3), which may have lower availability or higher cost. The thiophene derivative's synthesis typically involves straightforward microwave-assisted reactions using enaminonitriles, which is a scalable and reliable method .

Synthetic Chemistry Chemical Procurement Building Block

Optimal Application Scenarios for 3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid (1018052-13-5)


Selective JAK3 Inhibitor Development for Autoimmune Indications

Leveraging the class-level JAK3 selectivity inferred from patent data, 1018052-13-5 is ideally suited as a starting scaffold for medicinal chemistry programs targeting autoimmune diseases like rheumatoid arthritis, psoriasis, or Crohn's disease, where selective JAK3 inhibition is hypothesized to provide efficacy with an improved safety profile compared to pan-JAK inhibitors [1].

Kinase Profiling and Chemical Biology Probe Generation

Due to its differentiated structure compared to the unsubstituted analog, 1018052-13-5 is a superior choice for generating chemical probes to study kinase-dependent signaling pathways. Its optimal lipophilicity (logP 1.3) enhances cell permeability, making it suitable for cellular target engagement assays [2].

Building Block for Fragment-Based Drug Discovery (FBDD)

The compound's modest molecular weight (274.30 g/mol), high purity (97%), and the presence of a functionalizable propanoic acid handle make it an ideal building block for fragment-based screening libraries aimed at identifying novel kinase or protein-protein interaction inhibitors .

Quote Request

Request a Quote for 3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.